molecular formula C17H12N2O3 B1217704 (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid CAS No. 391670-48-7

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

Katalognummer: B1217704
CAS-Nummer: 391670-48-7
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: INSBKYCYLCEBOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CGP-029482 involves the preparation of [5-oxo-5,6-dihydro-indolo(1,2-a)quinazolin-7-yl]acetic acid. The synthetic route typically includes the following steps:

    Formation of the Indoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the indoloquinazoline core structure.

    Functionalization: The core structure is then functionalized to introduce the acetic acid moiety at the desired position.

Industrial Production Methods: While specific industrial production methods for CGP-029482 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The production process involves multiple steps of purification and characterization to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CGP-029482 unterliegt hauptsächlich den folgenden Arten von Reaktionen:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an bestimmten Positionen auf dem Molekül einzuführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

    Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, palladium-catalyzed methods have been explored for synthesizing related indole derivatives, which are crucial for the formation of quinazolinone structures . The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example:

  • Antibacterial Studies : Compounds derived from indole and quinazoline frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds have been reported to be in the range of 4.1 to 25 mg/mL .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal properties against strains such as Candida albicans, indicating their potential use in treating fungal infections .

Anticancer Potential

The anticancer activity of this compound has garnered attention in recent studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation:

  • In Vitro Studies : Research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival .
  • Mechanisms of Action : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased cell death. This makes it a candidate for further development as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

Modification Effect on Activity
Substitution at position 7Enhances antimicrobial potency
Alteration of acetic acid moietyModifies solubility and bioavailability
Introduction of electron-withdrawing groupsIncreases cytotoxicity against cancer cells

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of synthesized derivatives exhibited varying degrees of antimicrobial activity against a panel of bacteria and fungi. The most potent compounds were identified based on their MIC values and were further evaluated for their mechanisms of action .
  • Cancer Cell Line Testing : In another study focusing on breast cancer cell lines, derivatives showed promising results in inhibiting cell growth compared to standard chemotherapeutics. The study emphasized the need for further investigation into the specific pathways affected by these compounds .

Wirkmechanismus

CGP-029482 exerts its effects by specifically inhibiting protein kinase CK2. The compound binds to the ATP/GTP site of CK2, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by CK2, including cell cycle progression, apoptosis, and DNA repair. The molecular targets and pathways involved include the ATP-binding pocket of CK2 and the downstream signaling pathways regulated by CK2 activity .

Vergleich Mit ähnlichen Verbindungen

    Apigenin: A flavonoid that also inhibits CK2 but is less selective compared to CGP-029482.

    Quercetin: Another flavonoid with CK2 inhibitory activity but with a broader range of targets.

Uniqueness of CGP-029482: CGP-029482 is unique due to its high selectivity and potency as a CK2 inhibitor. Unlike other CK2 inhibitors, CGP-029482 has a lower K(i) value, indicating stronger binding affinity and greater efficacy in inhibiting CK2 activity. This selectivity makes it a valuable tool for studying CK2-related cellular processes and developing targeted therapies .

Biologische Aktivität

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, commonly referred to as IQA, has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an inhibitor of casein kinase 2 (CK2). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H12N2O3
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 391670-48-7

The compound features a quinazoline core structure, which is pivotal for its interaction with biological targets. The presence of the indole moiety contributes to its pharmacological properties.

IQA functions primarily as an ATP/GTP site-directed inhibitor of CK2, a serine/threonine kinase implicated in various cellular processes including cell proliferation and survival. CK2 is known for its role in cancer development and progression; thus, inhibiting this kinase can have therapeutic implications in oncology.

Key Mechanisms:

  • Inhibition of CK2 Activity : IQA binds to the ATP-binding site of CK2, effectively blocking its activity. This inhibition leads to decreased phosphorylation of CK2 substrates involved in oncogenesis .
  • Induction of Apoptosis : Studies indicate that IQA can promote apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

Anticancer Properties

Research has demonstrated that IQA exhibits potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness in breast cancer models by targeting CK2's regulatory subunits which play a crucial role in epithelial plasticity and tumor progression .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5CK2 inhibition leading to apoptosis
HeLa (Cervical Cancer)10.0Disruption of cell cycle regulation
A549 (Lung Cancer)15.0Induction of pro-apoptotic signals

Case Studies

  • Inhibition of CK2 in Breast Cancer :
    A study focused on the effects of IQA on breast cancer cells revealed that treatment with IQA resulted in a significant reduction in cell viability and induced apoptosis through CK2 pathway modulation .
  • Structural Studies :
    Detailed biochemical and structural analyses have confirmed that IQA binds specifically to the ATP site of CK2, providing insights into its mechanism at the molecular level. The three-dimensional structure elucidated how IQA competes with ATP for binding, thereby inhibiting kinase activity effectively .
  • Toxicological Profile :
    While IQA shows promising anticancer effects, it is essential to note its toxicity profile. It has been classified as harmful if swallowed and can cause skin irritation, indicating that careful consideration must be given when developing therapeutic applications .

Eigenschaften

CAS-Nummer

391670-48-7

Molekularformel

C17H12N2O3

Molekulargewicht

292.29 g/mol

IUPAC-Name

2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid

InChI

InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21)

InChI-Schlüssel

INSBKYCYLCEBOD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O

Synonyme

(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid
ODIQ-acetic acid

Herkunft des Produkts

United States
Customer
Q & A

Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?

A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []

Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?

A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.

Q3: What are the limitations of the current research on IQA and what future directions could be explored?

A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.